molecular formula C22H44N2O3 B14639004 Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate CAS No. 54389-91-2

Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate

Cat. No.: B14639004
CAS No.: 54389-91-2
M. Wt: 384.6 g/mol
InChI Key: GSTOKSZWDIOXHC-UHFFFAOYSA-N
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Description

Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate is a complex organic compound with a unique structure that combines an ethyl ester, a dimethylamino group, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate typically involves multiple steps, starting with the preparation of the precursor molecules. One common method involves the reaction of 10-(dimethylamino)octadecanoic acid with hydroxylamine to form the hydroxyimino derivative. This intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethylamino group can interact with cellular membranes, affecting their permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different applications.

    Ethyl (hydroxyimino)cyanoacetate: Shares the hydroxyimino group but has different chemical properties and uses.

Uniqueness

Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its long alkyl chain also contributes to its unique properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

54389-91-2

Molecular Formula

C22H44N2O3

Molecular Weight

384.6 g/mol

IUPAC Name

ethyl 10-(dimethylamino)-9-hydroxyiminooctadecanoate

InChI

InChI=1S/C22H44N2O3/c1-5-7-8-9-12-15-18-21(24(3)4)20(23-26)17-14-11-10-13-16-19-22(25)27-6-2/h21,26H,5-19H2,1-4H3

InChI Key

GSTOKSZWDIOXHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=NO)CCCCCCCC(=O)OCC)N(C)C

Origin of Product

United States

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